5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid, a compound with the molecular formula and a molecular weight of 241.25 g/mol, is an amino acid derivative notable for its trifluoromethyl group. This group enhances the compound's biological activity and stability, making it a subject of interest in pharmaceutical and chemical research. The compound is classified under amino acids due to the presence of both amine and carboxylic acid functional groups.
This compound is synthesized through various chemical processes that involve the introduction of the trifluoromethyl group, which is known for its electron-withdrawing properties. It falls within the broader category of fluorinated compounds, which are increasingly utilized in medicinal chemistry for their unique properties.
The synthesis of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid can be achieved through several methods, primarily focusing on the introduction of the trifluoromethyl group into a nonanoic acid framework. One common synthetic route involves:
Technical details regarding specific reaction conditions (temperature, pressure, catalysts) are crucial for optimizing yield and purity but are not extensively detailed in available literature.
The molecular structure of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid features a nonanoic backbone with an amino group at one end and a trifluoromethyl group at the third carbon from the carboxylic end. The structural formula can be represented as follows:
The presence of the trifluoromethyl group significantly influences its physical and chemical properties, including solubility and reactivity.
5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid participates in various chemical reactions typical for amino acids, including:
These reactions are influenced by the electron-withdrawing nature of the trifluoromethyl group, which affects nucleophilicity and electrophilicity in chemical transformations.
The mechanism of action for 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid primarily revolves around its role as an amino acid in biological systems. Its incorporation into peptides may enhance stability against enzymatic degradation due to the presence of the trifluoromethyl moiety. The electron-withdrawing effect also plays a role in modulating interactions with biological targets, potentially improving pharmacokinetic properties.
5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid has potential applications in:
The synthesis of aliphatic fluorinated compounds like 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid demands precision in introducing fluorine atoms while preserving stereochemical integrity. Key methodologies include nucleophilic trifluoromethylation, electrochemical fluorination, and transition metal-catalyzed coupling reactions. Perfluoroalkyl sulfonyl fluorides serve as versatile precursors for C-CF₃ bond formation, though homologation impurities require rigorous purification when using electrochemical fluorination routes [6]. Direct trifluoromethylation of alkenes via radical pathways offers higher regiocontrol, particularly when using CF₃I/Cu or photoredox catalysis to minimize branched isomers [4].
Table 1: Comparison of Trifluoromethylation Techniques for Aliphatic Backbone Construction
Method | Reagent System | Yield Range | Regioselectivity | Key Limitation |
---|---|---|---|---|
Electrochemical Fluorination | n-C₈H₁₇SO₂F/Anhydrous HF | 30-45% | Low | Homolog impurities (~19%) |
Radical Addition | CF₃I/CuI/DMF | 65-82% | Moderate (Markovnikov) | Iodine byproduct contamination |
Photoredox Catalysis | Umemoto Reagent/Ru(bpy)₃²⁺ | 70-88% | High (anti-Markovnikov) | Oxygen sensitivity |
The strategic placement of the -CF₃ group at the C3 position of nonanoic acid necessitates early-stage functionalization. Building blocks like ethyl trifluoropyruvate undergo reductive amination with N-Boc-pentylamine, followed by chain elongation via Arndt-Eistert homologation to install the carboxylic acid moiety [3] [6]. Alternatively, Michael addition of fluorinated nitroalkanes to α,β-unsaturated carbonyls enables direct CF₃ incorporation adjacent to carboxylic acid precursors. X-ray crystallography confirms that CF₃ groups induce significant backbone dihedral angle distortions (173.47° vs. ~145° in non-fluorinated analogs), impacting molecular conformation and target interactions [4].
Positioning the amino group at C5 requires orthogonal protecting strategies due to competing reactivity. tert-Butyloxycarbonyl (Boc) protection allows selective amination via:
Simultaneous protection of -NH₂ and -CF₃ moieties during synthesis presents challenges:
Biocatalysis enables enantioselective synthesis under mild conditions. Engineered Candida antarctica lipase B (CAL-B) catalyzes kinetic resolution of racemic fluorinated esters, achieving 99% ee for (R)-isomers [1]. Polyhydroxyalkanoate (PHA) synthase enzymes incorporate fluorinated monomers into biodegradable polymers, which undergo enzymatic hydrolysis to release chiral 3-fluorononanoic acid precursors. However, introducing branched methyl groups at C8 reduces enzymatic conversion efficiency by ~40% due to steric hindrance in enzyme active sites [7].
Systematic structural variations reveal critical determinants of bioactivity:
Table 2: SAR of Fluorinated Nonanoic Acid Derivatives
Structural Modification | Effect on Log P | Protease Stability | Membrane Affinity | Key Bioactivity Consequence |
---|---|---|---|---|
CF₃ at C3 (linear chain) | +1.8 vs. H | 3-fold increase | 12× higher | Enhanced cellular uptake |
Methyl at C8 (branching) | -0.3 vs. linear | Unchanged | 2.1× higher | Improved target specificity |
S-isomer at C5 | No change | 40% decrease | 1.8× lower | Reduced receptor binding affinity |
Carboxyl → ester (ethyl) | +1.2 | 7-fold decrease | 2.5× higher | Faster tissue penetration |
The CF₃ group’s electronegativity (-I effect) acidifies adjacent protons (C2/H2 δ = 3.38 ppm vs. 2.15 ppm in non-fluorinated analog), enhancing hydrogen-bonding capacity [4]. Chain length optimization shows C9 maximizes activity: shorter chains (C7) reduce membrane partitioning by 60%, while longer chains (C11) increase cytotoxicity without potency gains. Branching at C8 improves metabolic stability by impeding β-oxidation, confirmed via mass spectrometry of urinary metabolites [7].
Table 3: Structural Parameters from X-ray Crystallography
Parameter | Value | Comparison to Non-Fluorinated Analog |
---|---|---|
Dihedral Angle (C2-C3-C4-C5) | 173.47° | 145.92° (more folded) |
C-F Bond Length | 1.338 Å | N/A |
C3-CF₃ Torsional Barrier | 8.2 kcal/mol | N/A |
Carboxyl-O···H-N (H-bond) | 2.12 Å | 2.45 Å (weaker interaction) |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0